tert-Butyl 3-(tosyloxy)piperidine-1-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of tert-butyl piperidine-1-carboxylate derivatives is a topic of interest due to their utility as intermediates in the preparation of diverse piperidine derivatives. For instance, the reaction of tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone with BuLi followed by alkylation affords tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates in moderate to good yields . Similarly, the synthesis of tert-butyl 5-acetoxy-6-(hydroxymethyl)-5,6-dihydropyridine-1(2H)-carboxylate, a precursor for various polyhydroxylated piperidines, is reported with an overall yield of 32% starting from Garner's aldehyde . These methods highlight the versatility of tert-butyl piperidine-1-carboxylate derivatives in synthetic applications.
Molecular Structure Analysis
The molecular structure of tert-butyl piperidine-1-carboxylate derivatives can be complex, as evidenced by the asymmetric unit of tert-butyl 4-{3-[6-(4-methoxyphenyl)-2-methylpyrimidin-4-yl]quinolin-2-yl}piperazine-1-carboxylate, which contains two independent molecules with a disordered tert-butyl 4-methylpiperazine-1-carboxylate group . The piperazine ring in these molecules adopts a chair conformation, and various dihedral angles are reported, indicating the flexibility of the piperidine ring system .
Chemical Reactions Analysis
The tert-butyl piperidine-1-carboxylate derivatives are shown to undergo various chemical reactions. For example, the synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate involves nucleophilic substitution, oxidation, halogenation, and elimination reactions, with a high total yield of up to 71.4% . These reactions demonstrate the reactivity of the piperidine ring and its potential for further functionalization.
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl piperidine-1-carboxylate derivatives can be inferred from their synthesis and characterization. For instance, the synthesis of 2-{4-[(tert-butoxy-carbonyl)]piperazine-1-yl}pyridine-3-carboxylic acid involves confirmation of structure by FT-IR, NMR, and MS, and the single crystal structure is determined by X-ray diffraction . DFT calculations are used to study the molecular electrostatic potential and frontier molecular orbitals, revealing some physicochemical properties of the compounds . These analyses are crucial for understanding the behavior of these compounds in various environments and their potential applications.
Scientific Research Applications
Synthesis and Structural Studies
- tert-Butyl 3-(tosyloxy)piperidine-1-carboxylate serves as a key intermediate in the synthesis of various biologically active compounds, such as crizotinib, a drug used in cancer treatment. Its synthesis involves multiple steps, including acylation, sulfonation, and substitution, and has been optimized for higher yields (Kong et al., 2016).
Biological and Medicinal Chemistry
- This compound is a crucial intermediate in the synthesis of Vandetanib, a medication used for thyroid cancer treatment. It is derived from piperidin-4-ylmethanol through a series of chemical reactions, with the process being optimized for industrial scalability (Wang et al., 2015).
Novel Compound Synthesis
- In the synthesis of 6-methoxy-7-[(1-methyl-4-piperidine)methoxyl]-4(3H)-quinazolone, this compound is used as a starting material. The process aims at simplifying the reaction steps, reducing costs, and improving yields, suitable for industrial requirements (Xiao-kai, 2013).
Crystallography and Molecular Structure
- X-ray studies on related compounds show specific molecular structures and orientations, helping in understanding the chemical and physical properties of similar tert-butyl piperidine carboxylate derivatives. This information is vital for further chemical modifications and applications (Didierjean et al., 2004).
Advanced Chemical Synthesis Techniques
- Advanced synthetic methods, such as regioselective ring-opening and 1,3-dipolar cycloaddition reactions, have been developed using tert-butyl piperidine carboxylate derivatives. These methods enable the creation of new scaffolds for substituted piperidines, expanding the possibilities in medicinal chemistry (Harmsen et al., 2011).
Safety and Hazards
properties
IUPAC Name |
tert-butyl 3-(4-methylphenyl)sulfonyloxypiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO5S/c1-13-7-9-15(10-8-13)24(20,21)23-14-6-5-11-18(12-14)16(19)22-17(2,3)4/h7-10,14H,5-6,11-12H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKOKKOPKFKENHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CCCN(C2)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60607554 | |
Record name | tert-Butyl 3-[(4-methylbenzene-1-sulfonyl)oxy]piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60607554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
85275-46-3 | |
Record name | 1,1-Dimethylethyl 3-[[(4-methylphenyl)sulfonyl]oxy]-1-piperidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85275-46-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 3-[(4-methylbenzene-1-sulfonyl)oxy]piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60607554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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